3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside
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Overview
Description
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a 6-chloropurine base attached to a deoxyribose sugar, which is further modified with two toluoyl groups at the 3’ and 5’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside typically involves the following steps:
Protection of the deoxyribose sugar: The hydroxyl groups at the 3’ and 5’ positions of the deoxyribose are protected using toluoyl chloride in the presence of a base such as pyridine.
Attachment of the purine base: The protected sugar is then reacted with 6-chloropurine in the presence of a suitable catalyst, such as a Lewis acid, to form the nucleoside analog.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for the protection, coupling, and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom at the 6-position of the purine ring can be substituted with other nucleophiles.
Hydrolysis: The ester bonds formed by the toluoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield a 6-aminopurine derivative.
Hydrolysis: Removal of the toluoyl groups would yield the unprotected nucleoside analog.
Scientific Research Applications
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Investigated for its interactions with enzymes involved in nucleoside metabolism.
Industry: Utilized in the synthesis of more complex nucleoside derivatives for various applications.
Mechanism of Action
The mechanism of action of 3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside involves its incorporation into nucleic acids or interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can lead to the inhibition of DNA or RNA synthesis, thereby exerting antiviral or anticancer effects. The toluoyl groups may also influence the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine-7-beta-d-deoxyriboside: Lacks the toluoyl groups, making it less hydrophobic.
3,5-O-Ditoluoyl 6-aminopurine-7-beta-d-deoxyriboside: Contains an amino group instead of chlorine at the 6-position.
Uniqueness
3,5-O-Ditoluoyl 6-chloropurine-7-beta-d-deoxyriboside is unique due to the combination of the 6-chloropurine base and the toluoyl-protected deoxyribose. This structure provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C26H23ClN4O5 |
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Molecular Weight |
506.9 g/mol |
IUPAC Name |
[5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3 |
InChI Key |
HNNXWQNWNACXEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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